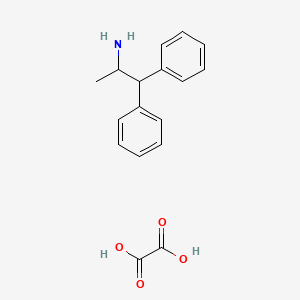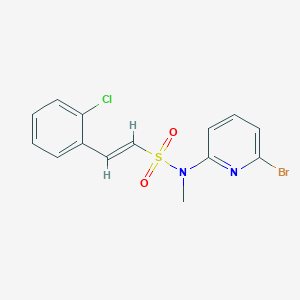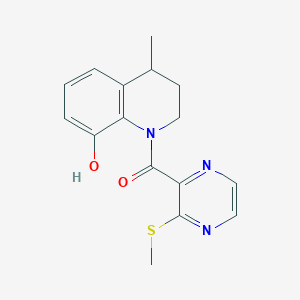
1,1-Diphenylpropan-2-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
1,1-Diphenylpropan-2-amine oxalateine works by increasing the release of dopamine and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in feelings of pleasure, increased energy, and heightened alertness.
Biochemical and Physiological Effects
1,1-Diphenylpropan-2-amine oxalateine has a wide range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. Long-term use of 1,1-Diphenylpropan-2-amine oxalateine can lead to severe health problems, such as heart disease, stroke, and psychosis.
Advantages and Limitations for Lab Experiments
1,1-Diphenylpropan-2-amine oxalateine has been used in laboratory experiments to study its effects on the brain and behavior. It has been found to be a useful tool for studying dopamine and norepinephrine release in the brain. However, the use of 1,1-Diphenylpropan-2-amine oxalateine in laboratory experiments is limited due to its potential for abuse and dependence.
Future Directions
There are several future directions for research on 1,1-Diphenylpropan-2-amine oxalateine. One area of research is the development of new treatments for 1,1-Diphenylpropan-2-amine oxalateine addiction. Another area of research is the development of new medications that target the dopamine and norepinephrine systems in the brain. Additionally, there is a need for further research on the long-term health effects of 1,1-Diphenylpropan-2-amine oxalateine use.
Synthesis Methods
The synthesis of 1,1-Diphenylpropan-2-amine oxalateine involves the reduction of ephedrine or pseudoephedrine using various reagents and solvents. The most common method involves the use of red phosphorus and iodine, which is known as the "Nazi method." This method is highly dangerous and can result in explosions and fires. Other methods involve the use of lithium or sodium hydroxide and anhydrous ammonia.
Scientific Research Applications
1,1-Diphenylpropan-2-amine oxalateine has been extensively studied for its effects on the brain and behavior. It has been found to increase dopamine and norepinephrine levels in the brain, leading to feelings of euphoria and increased energy. 1,1-Diphenylpropan-2-amine oxalateine has also been studied for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
properties
IUPAC Name |
1,1-diphenylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.C2H2O4/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-12,15H,16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWZEVYCKJJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2786175.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)


![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)

![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B2786189.png)

![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
